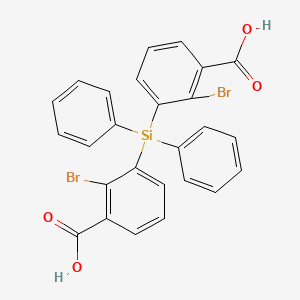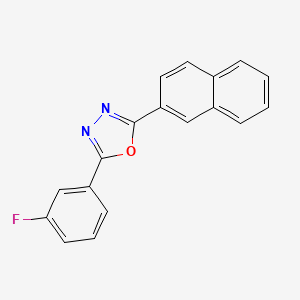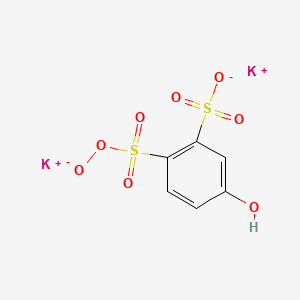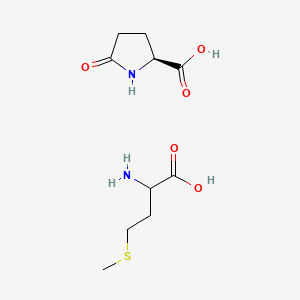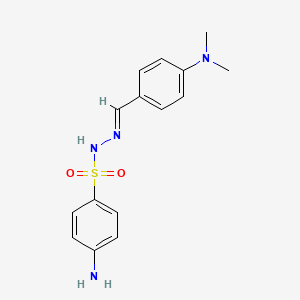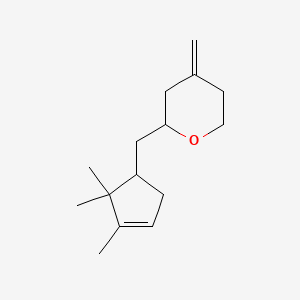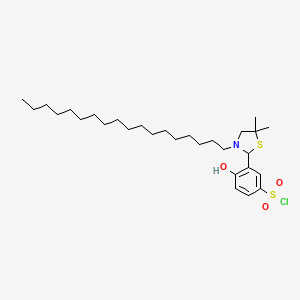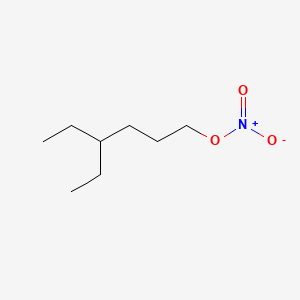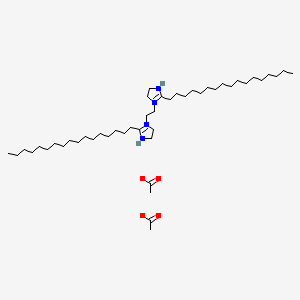
1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate is a chemical compound with the molecular formula C42H82N4.2C2H4O2 and a molecular weight of 763.2. This compound is known for its unique structure, which includes two heptadecyl groups attached to an imidazolium core, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with ethylene dibromide in the presence of a base . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the acetate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, thiols, and amines
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides
Reduction: Formation of reduced imidazolium derivatives
Substitution: Formation of substituted imidazolium compounds
Scientific Research Applications
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential in drug delivery systems due to its unique structure and stability.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate involves its interaction with molecular targets through its imidazolium core. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The heptadecyl groups enhance its solubility and stability, making it effective in different environments.
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the ethylene linkage and diacetate groups.
2-Heptadecyl-2-imidazoline: Another related compound with a similar core structure but different functional groups.
Uniqueness
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate stands out due to its unique combination of the imidazolium core with heptadecyl groups and diacetate functionality. This combination provides enhanced stability, solubility, and reactivity, making it a versatile compound in various applications.
Properties
CAS No. |
93963-05-4 |
|---|---|
Molecular Formula |
C46H90N4O4 |
Molecular Weight |
763.2 g/mol |
IUPAC Name |
2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium;diacetate |
InChI |
InChI=1S/C42H82N4.2C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-2(3)4/h3-40H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
VWHSGKACNFBJHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1)CC[N+]2=C(NCC2)CCCCCCCCCCCCCCCCC.CC(=O)[O-].CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


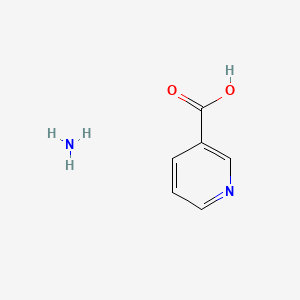
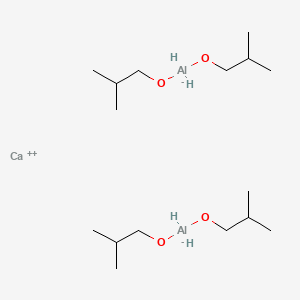
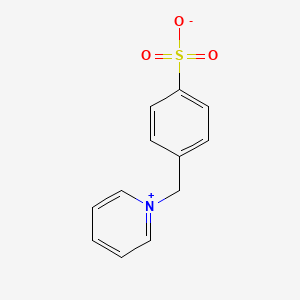
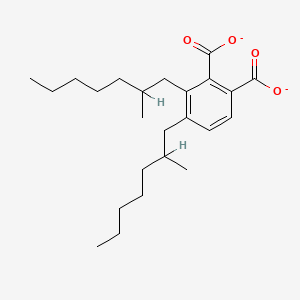
![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)
